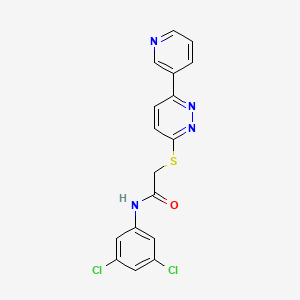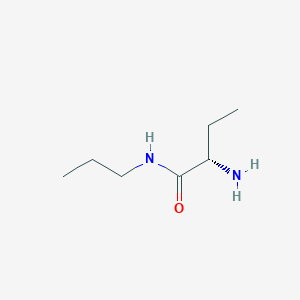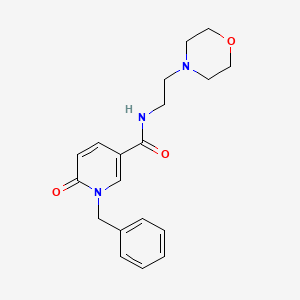![molecular formula C20H20N4O2 B2486538 N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide CAS No. 2034401-21-1](/img/structure/B2486538.png)
N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The compound also contains an isopropoxy group and a nicotinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine moiety, the introduction of the isopropoxy group, and the attachment of the nicotinamide group. The exact synthesis route would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the planarity of the molecule, while the isopropoxy and nicotinamide groups could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bipyridine moiety could potentially coordinate with metal ions, while the isopropoxy and nicotinamide groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide” (also known as “N-({[2,3’-bipyridine]-5-yl}methyl)-6-(propan-2-yloxy)pyridine-3-carboxamide”).
Coordination Chemistry and Catalysis
N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide: is extensively used as a ligand in coordination chemistry. Its bipyridine moiety allows it to form stable complexes with various metal ions, which are crucial in catalysis. These metal-ligand complexes can act as catalysts in numerous organic reactions, including cross-coupling reactions like Suzuki and Stille couplings . The compound’s ability to stabilize metal centers enhances the efficiency and selectivity of catalytic processes.
Photophysical and Photochemical Applications
The compound’s bipyridine structure makes it an excellent candidate for photophysical and photochemical studies. It can be used as a photosensitizer in light-harvesting systems and solar cells. The coordination of the bipyridine unit with transition metals can lead to complexes that exhibit strong luminescence, making them useful in the development of light-emitting devices and sensors .
Biological Activity and Drug Design
N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide: has potential applications in medicinal chemistry due to its ability to interact with biological macromolecules. Its structure allows it to bind to various biological targets, making it a promising scaffold for drug design. Research has shown that bipyridine derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory activities . This compound could be further explored for developing new therapeutic agents.
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to construct complex architectures through non-covalent interactions. The bipyridine moiety can participate in hydrogen bonding, π-π stacking, and metal coordination, facilitating the formation of supramolecular assemblies. These assemblies have applications in molecular recognition, sensing, and the development of new materials with unique properties .
Electrochemical Applications
The electrochemical properties of N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide make it suitable for use in electrochemical sensors and devices. Its ability to form stable complexes with metals can enhance the sensitivity and selectivity of electrochemical sensors. Additionally, its redox-active nature allows it to be used in the development of batteries and supercapacitors .
Environmental Chemistry
This compound can be applied in environmental chemistry for the detection and removal of pollutants. Its metal complexes can act as catalysts for the degradation of organic pollutants in water and air. Furthermore, its ability to form stable complexes with heavy metals can be utilized in the development of materials for heavy metal sequestration and removal from contaminated environments .
Material Science
In material science, N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide can be used to develop new materials with specific properties. Its coordination with metals can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis. The compound’s structural versatility allows for the design of materials with tailored properties for various industrial applications .
Analytical Chemistry
The compound’s unique chemical properties make it useful in analytical chemistry for the detection and quantification of various analytes. Its metal complexes can be used as probes in spectroscopic and chromatographic techniques. Additionally, its ability to form stable complexes with specific ions can be exploited in the development of selective sensors for environmental and biological monitoring .
These applications highlight the versatility and potential of N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide in various scientific research fields. Each application leverages the compound’s unique chemical structure and properties to address specific challenges and advance knowledge in different domains.
Molecules | Free Full-Text | Recent Progress on the Synthesis of Bipyridine Derivatives Bipyridines: Synthesis, Functionalization and Applications
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14(2)26-19-8-6-17(13-23-19)20(25)24-11-15-5-7-18(22-10-15)16-4-3-9-21-12-16/h3-10,12-14H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFSIXZOQHKWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)



![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)